molecular formula C15H18N6 B14216675 5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile CAS No. 824397-71-9

5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile

Cat. No.: B14216675
CAS No.: 824397-71-9
M. Wt: 282.34 g/mol
InChI Key: OONUTVBNYJJDRC-UHFFFAOYSA-N
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Description

5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with 2-(piperidin-1-yl)aniline under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile is unique due to its combination of the pyrazole ring with a piperidine-substituted aniline group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

824397-71-9

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

5-amino-3-(2-piperidin-1-ylanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C15H18N6/c16-10-11-14(17)19-20-15(11)18-12-6-2-3-7-13(12)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-9H2,(H4,17,18,19,20)

InChI Key

OONUTVBNYJJDRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC3=NNC(=C3C#N)N

Origin of Product

United States

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